molecular formula C10H12BrN B1376098 4-Bromo-2-(1-methylcyclobutyl)pyridine CAS No. 1395492-74-6

4-Bromo-2-(1-methylcyclobutyl)pyridine

Cat. No.: B1376098
CAS No.: 1395492-74-6
M. Wt: 226.11 g/mol
InChI Key: IVTUWAVSDJXJQZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-(1-methylcyclobutyl)pyridine” is a chemical compound with the molecular formula C10H12BrN . It has an average mass of 226.113 Da and a monoisotopic mass of 225.015305 Da .

Scientific Research Applications

Synthesis and Characterization

  • A variety of novel pyridine derivatives were synthesized through palladium-catalyzed Suzuki cross-coupling reactions, including 4-Bromo-2-(1-methylcyclobutyl)pyridine derivatives. These derivatives underwent extensive density functional theory (DFT) studies, revealing their potential as chiral dopants for liquid crystals and highlighting their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Building Blocks in Heterocyclic Synthesis

  • The compound served as a starting material for the synthesis of various heterocyclic compounds, including pyridazinone, furanone, and 1,2-oxazin-5-one, showcasing its utility in creating complex molecular structures with potential biological activities (El-Hashash & Rizk, 2016).

Halocyclization Mechanistic Evaluation

  • A study on halocyclization reactions involving this compound derivatives provided insights into the influence of substituents on the mechanism of reaction. This research is critical in understanding and predicting the behavior of these compounds in various chemical reactions (Cui & Brown, 2000).

Polyheterocyclic Ring Systems

  • The compound was used as a precursor for the construction of new polyheterocyclic ring systems. The study demonstrated the versatility of this compound in synthesizing complex heterocyclic structures with potential antibacterial properties (Abdel‐Latif et al., 2019).

Antibacterial and Antifungal Evaluation

  • Schiff bases incorporating the compound were synthesized and evaluated for their antibacterial and antifungal activities. The study highlighted the compound's role in creating structures with significant biological activities (Soni & Patel, 2017).

Properties

IUPAC Name

4-bromo-2-(1-methylcyclobutyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTUWAVSDJXJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857382
Record name 4-Bromo-2-(1-methylcyclobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-74-6
Record name 4-Bromo-2-(1-methylcyclobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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